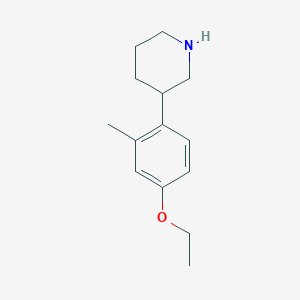
3-(4-Ethoxy-2-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxy-2-methylphenyl)piperidine is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxy and methyl group attached to a phenyl ring, which is further connected to the piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high amounts of the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of reagents.
化学反应分析
Types of Reactions
3-(4-Ethoxy-2-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
3-(4-Ethoxy-2-methylphenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can serve as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
作用机制
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
Piperine: A piperidine alkaloid found in black pepper, known for its pharmacological properties.
Piperidine: The parent compound, a six-membered heterocyclic amine.
3-(4-Methoxyphenyl)piperidine: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
3-(4-Ethoxy-2-methylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups on the phenyl ring can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological effects compared to similar compounds .
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-(4-ethoxy-2-methylphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-3-16-13-6-7-14(11(2)9-13)12-5-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 |
InChI 键 |
WSNNSNUPYRSENW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)C2CCCNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
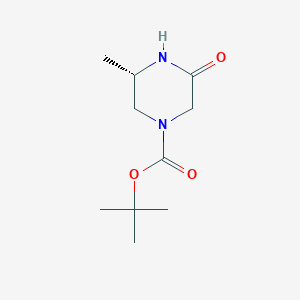
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)
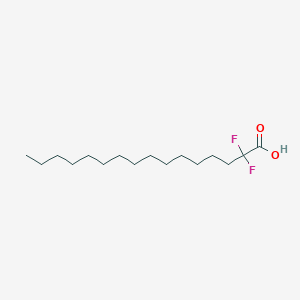

![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)

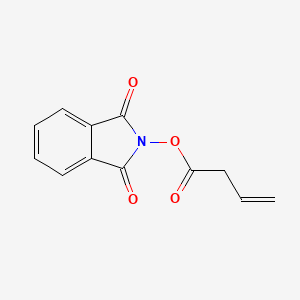

![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
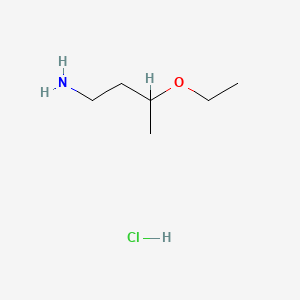

![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

